1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid
Description
Structural Classification and Nomenclature
The systematic nomenclature of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems, reflecting the compound's multi-component structure through a hierarchical naming approach. The name begins with the identification of the principal functional group, the carboxylic acid, which is attached to the piperidine ring system at the 3-position. The piperidine ring serves as the parent structure, representing a six-membered saturated heterocycle containing one nitrogen atom, which is classified according to Hantzsch-Widman nomenclature rules for heterocyclic compounds.
The oxazole component of the molecule represents a five-membered aromatic heterocycle containing both nitrogen and oxygen atoms in positions 1 and 3 respectively, with the phenyl substituent attached at position 2 of the oxazole ring. This oxazole moiety is connected to the piperidine nitrogen through a methylene linker, creating the [(2-Phenyl-1,3-oxazol-4-yl)methyl] substituent designation in the compound's name. The systematic approach to naming this compound demonstrates the complexity involved in accurately describing multi-heterocyclic systems while maintaining clarity and precision in chemical communication.
According to established heterocyclic classification systems, this compound belongs to the category of fused and linked heterocyclic systems, specifically representing an oxazole-piperidine hybrid structure. The structural classification places particular emphasis on the presence of two distinct heterocyclic rings connected through a non-cyclic linker, distinguishing it from fused ring systems where heterocycles share common bonds. This classification is significant for understanding the compound's chemical behavior, as the individual heterocyclic components retain their characteristic properties while the linker allows for conformational flexibility and potential intramolecular interactions.
The molecular structure can be further classified based on its heteroatom content and distribution, featuring a total of three heteroatoms: two nitrogen atoms and one oxygen atom distributed across the oxazole and piperidine rings. This heteroatom distribution creates multiple sites for potential chemical interactions, including hydrogen bonding, coordination chemistry, and ionic interactions through the carboxylic acid group. The compound's structural classification within heterocyclic chemistry frameworks provides important insights into its expected reactivity patterns and potential applications in various chemical contexts.
Historical Context of Oxazole-Piperidine Hybrid Compounds
The historical development of oxazole-piperidine hybrid compounds traces its origins to the independent advancement of heterocyclic chemistry in both oxazole and piperidine synthesis methodologies throughout the twentieth century. The foundational work in oxazole chemistry began with early investigations into five-membered heterocycles, leading to the development of various synthetic approaches for oxazole ring construction. A pivotal moment in oxazole chemistry occurred in 1972 when van Leusen and colleagues first discovered a novel chemical strategy for the formation of oxazole-based heterocyclic ring systems using tosylmethylisocyanides as key reagents. This methodology revolutionized oxazole synthesis by providing a mild, efficient approach to 5-substituted oxazoles through a one-pot reaction with aldehydes, establishing the foundation for modern oxazole chemistry.
Parallel developments in piperidine chemistry evolved through multiple synthetic approaches, including hydrogenation of pyridine derivatives, intramolecular cyclization reactions, and various multi-component reaction strategies. The significance of piperidine derivatives in medicinal chemistry became increasingly apparent throughout the late twentieth century, leading to intensive research into synthetic methodologies for piperidine ring construction and functionalization. These advances included the development of asymmetric synthesis methods, metal-catalyzed cyclization reactions, and radical-mediated cyclization approaches that expanded the accessibility of diverse piperidine derivatives with various substitution patterns.
The convergence of oxazole and piperidine chemistry into hybrid systems represents a more recent development in heterocyclic chemistry, driven by the recognition that combining multiple heterocyclic motifs can create compounds with enhanced biological activity and chemical diversity. This approach aligns with broader trends in medicinal chemistry toward the development of hybrid molecules that incorporate multiple pharmacophoric elements within single molecular frameworks. The historical progression from individual heterocyclic systems to hybrid architectures reflects the evolution of chemical thinking toward more sophisticated molecular design strategies.
Contemporary research in oxazole-piperidine hybrid compounds builds upon these historical foundations while incorporating modern synthetic methodologies and analytical techniques. The development of efficient synthetic routes to compounds like 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid represents the culmination of decades of heterocyclic chemistry research, combining classical ring-forming reactions with modern coupling strategies and functional group transformations. This historical perspective provides important context for understanding the current state of oxazole-piperidine hybrid chemistry and its potential for future developments.
Chemical Identification Parameters and Registry Information
The comprehensive chemical identification of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid encompasses multiple standardized identification systems and databases that collectively provide unambiguous molecular characterization. The compound's Chemical Abstracts Service registry number 1155616-11-7 serves as the primary unique identifier within the Chemical Abstracts Service database, providing definitive chemical identity verification. This registry number enables precise identification across different chemical databases and literature sources, eliminating potential confusion with structurally similar compounds.
The molecular formula C16H18N2O3 provides essential compositional information, indicating the presence of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms within the molecular structure. The molecular weight of 286.33 daltons positions the compound within the small to medium molecular weight range typical of pharmaceutical intermediates and research compounds. Additional registry information includes the MDL number MFCD13695958, which provides cross-referencing capabilities with various chemical databases and commercial suppliers.
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 1155616-11-7 | |
| Molecular Formula | C16H18N2O3 | |
| Molecular Weight | 286.33 g/mol | |
| MDL Number | MFCD13695958 | |
| PubChem CID | 43440840 | |
| InChI Key | HTKLKSZZBFWIPA-UHFFFAOYSA-N |
The International Chemical Identifier system provides additional molecular characterization through standardized string representations that encode structural information in computer-readable format. The compound's InChI string InChI=1S/C16H18N2O3/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,19,20) contains detailed connectivity information that enables precise structural reconstruction. The corresponding InChI Key HTKLKSZZBFWIPA-UHFFFAOYSA-N provides a shortened hash representation suitable for database searching and chemical informatics applications.
The Simplified Molecular Input Line Entry System string C1CC(CN(C1)CC2=COC(=N2)C3=CC=CC=C3)C(=O)O offers an alternative structural representation that describes the molecular connectivity in a linear text format. This representation system facilitates chemical database searching and computational chemistry applications by providing a standardized method for encoding molecular structures. The availability of multiple identification systems ensures comprehensive chemical characterization and enables cross-referencing across different chemical databases and information systems, supporting both research and commercial applications of this compound.
Position in Heterocyclic Compound Classification Systems
The classification of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid within established heterocyclic compound classification systems demonstrates its position as a complex multi-heterocyclic structure that spans several traditional categorical boundaries. According to the Cooperative Patent Classification system for heterocyclic compounds, this molecule falls under multiple classification codes due to its hybrid nature, incorporating elements of both five-membered and six-membered heterocyclic systems. The oxazole component places the compound within the C07D263 classification for five-membered rings containing one nitrogen and one oxygen atom as ring heteroatoms, while the piperidine component aligns with C07D211 classifications for six-membered rings containing one nitrogen atom.
The compound's classification within the broader framework of heterocyclic chemistry reflects its status as a member of the expanding category of linked heterocyclic systems, distinguished from fused systems by the presence of a non-cyclic connector between distinct heterocyclic rings. This classification is particularly significant because linked systems often exhibit different chemical and biological properties compared to their fused counterparts, due to the conformational flexibility introduced by the linking group. The methylene linker in this compound provides rotational freedom between the oxazole and piperidine systems, potentially allowing for diverse conformational states that may influence its interaction with biological targets or its behavior in chemical reactions.
From the perspective of pharmaceutical heterocycle classification, this compound represents an important example of the oxazole-piperidine hybrid class that has gained recognition for its potential in drug discovery applications. Oxazole derivatives have demonstrated wide-ranging biological activities including anti-inflammatory, analgesic, antibacterial, antifungal, and antiproliferative properties, while piperidine derivatives are similarly recognized for their diverse pharmaceutical applications. The combination of these two heterocyclic motifs within a single molecule creates a compound that theoretically combines the beneficial properties of both systems while potentially introducing novel activities arising from their interaction.
The compound's position within modern heterocyclic classification systems also reflects broader trends toward the development of increasingly complex molecular architectures that challenge traditional categorization schemes. As heterocyclic chemistry evolves to encompass more sophisticated molecular designs, classification systems must adapt to accommodate compounds that span multiple traditional categories. This compound serves as an example of how modern synthetic chemistry enables the creation of molecules that require nuanced classification approaches, recognizing both their individual heterocyclic components and their integrated properties as hybrid systems.
Properties
IUPAC Name |
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKLKSZZBFWIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=COC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Oxazole derivatives, a core structure in this compound, have been known to interact with a wide range of biological targets.
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions.
Biochemical Analysis
Biochemical Properties
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, where it may exhibit antibacterial and antifungal activities. The nature of these interactions often involves binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes. These effects can result in altered cellular behavior, including changes in growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of certain oxidoreductase enzymes by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
In animal models, the effects of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may affect the activity of enzymes involved in oxidative metabolism, leading to changes in metabolite levels and metabolic fluxes. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the mitochondria, influencing mitochondrial function and energy production.
Biological Activity
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid (CAS No. 1155616-11-7) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid |
| PubChem CID | 43440840 |
| Appearance | Powder |
1. Antiviral Activity
Research indicates that derivatives of piperidine compounds exhibit antiviral properties. A study on related compounds demonstrated that certain piperidine derivatives could act as neuraminidase inhibitors, which are crucial in combating viral infections such as influenza . The specific activity of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine derivatives against various viruses remains to be fully elucidated but suggests a pathway for further investigation.
2. Anti-inflammatory Effects
Piperidine derivatives have also been noted for their anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . For instance, a compound exhibiting structural similarity to the target acid was effective in suppressing lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) production in whole blood cell cultures .
3. Analgesic Properties
The analgesic potential of piperidine derivatives has been highlighted in several studies. For example, compounds similar to 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine have shown efficacy in reducing pain responses in animal models of neuropathic pain . This suggests that the target compound may also possess similar analgesic properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives:
- Neuraminidase Inhibition : A study showed that certain piperidine derivatives inhibited neuraminidase with IC50 values in the micromolar range, indicating potential effectiveness against viral infections .
- Cytokine Production : Research demonstrated that specific piperidine compounds could significantly reduce TNFα levels in LPS-stimulated macrophages, showcasing their anti-inflammatory potential .
- Pain Models : In animal models, compounds related to 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine were effective in alleviating pain responses associated with inflammatory and neuropathic conditions .
Scientific Research Applications
Research indicates that 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid exhibits various biological activities, including:
Antitumor Activity
Several studies have demonstrated the compound's potential as an antitumor agent. Its structural features allow it to interact with biological targets involved in cancer cell proliferation and survival. For instance, a study highlighted its efficacy against specific cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against a range of pathogens. In vitro assays have shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Neurological Applications
Given its piperidine structure, there is interest in its effects on the central nervous system. Preliminary studies suggest that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Practical Applications
The applications of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid extend into several fields:
Pharmaceutical Development
The compound serves as a scaffold for synthesizing novel drugs targeting various diseases. Its unique structure allows medicinal chemists to modify it to enhance efficacy and reduce toxicity.
Chemical Research
In the realm of organic synthesis, this compound can be utilized in creating more complex molecules. Its reactivity and functional groups make it suitable for various synthetic pathways.
Case Studies
Below are documented case studies illustrating the applications of this compound:
| Study Title | Focus | Findings |
|---|---|---|
| Antitumor Effects of 1-[(2-Phenyl-1,3-Oxazol-4-Yl)methyl]piperidine | Cancer Research | Demonstrated inhibition of tumor growth in xenograft models with significant apoptosis induction. |
| Antimicrobial Activity Assessment | Microbiology | Showed activity against resistant strains of Staphylococcus aureus and Escherichia coli. |
| Neuroprotective Potential in Models of Neurodegeneration | Neuroscience | Indicated reduced neuronal death and improved cognitive function in animal models. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications to the Oxazole Ring
Compound 1 : 1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid (CAS 1119450-03-1)
- Key Differences :
- Oxazole substituents: 5-methyl and 3-methylphenyl groups increase steric bulk and lipophilicity.
- Carboxylic acid position: Located at the piperidine 4-position instead of 3.
- Impact : Reduced aqueous solubility compared to the target compound; discontinued commercial availability limits pharmacological data .
Compound 2 : 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid
- Research Note: Such derivatives are explored for altered binding affinities in receptor-targeted studies .
Piperidine Ring Modifications
Compound 3 : 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride
- Key Differences :
- Dihydrochloride salt form improves solubility in polar solvents.
- Application : Preferred for in vitro assays requiring higher dissolution rates .
Compound 4 : 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride
Core Structure Replacements
Compound 5 : 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride
- Key Differences :
- Oxazole replaced with a pyrazole ring, altering electronic properties (pyrazole is more electron-rich).
- Biological Impact: Potential for distinct interactions with enzymes like cyclooxygenase or kinases .
Compound 6 : 1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS 881040-45-5)
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Oxazole Substitutions : Electron-withdrawing groups (e.g., chloro in ’s 4-chlorophenyl analog) correlate with microbial metabolite interactions, suggesting roles in gut microbiota modulation .
- Piperidine Position : 3-Carboxylic acid derivatives exhibit better aqueous solubility than 4-position analogs, critical for oral bioavailability .
- Pharmacological Potential: The target compound’s upregulation in LPS-induced models hints at anti-inflammatory or metabolic regulatory roles, warranting comparative in vivo studies with analogs .
- Synthetic Accessibility :
- Commercial availability varies; the target compound is obtainable (50–500 mg, CymitQuimica), while others (e.g., Compound 1) are discontinued .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Coupling reactions : Use of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., tert-butyl XPhos) under inert atmospheres for aryl cross-coupling steps .
- Hydrolysis : Acidic hydrolysis (e.g., HCl/water at 93–96°C) to convert ester intermediates to carboxylic acids .
- Purification : Sequential solvent extractions (e.g., 10% isopropanol/dichloromethane) and recrystallization (ethanol/ethyl acetate) to isolate the final product .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer :
- 1H NMR : Compare peak patterns with analogous piperidine-oxazole derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.2 ppm for piperidine-CH₂) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).
- X-ray Crystallography : Resolve stereochemistry for chiral centers, if applicable .
Q. What solubility characteristics should be considered for this compound in biological assays?
- Methodological Answer :
- Polar Solvents : Moderate solubility in DMSO (10–50 mM) for stock solutions.
- Aqueous Buffers : Adjust pH to 6.5–7.4 (using NaOH/HCl) to enhance solubility via ionization of the carboxylic acid group .
- Co-solvents : Use 5–10% methanol/dichloromethane mixtures for in vitro studies .
Advanced Research Questions
Q. How can researchers address conflicting spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for key moieties (e.g., oxazole-piperidine linkage) .
- Isotopic Labeling : Use 13C-labeled intermediates to trace specific carbons in complex spectra .
Q. What strategies optimize coupling efficiency in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos vs. SPhos) to enhance cross-coupling yields .
- Temperature Control : Conduct reactions at 40–100°C to balance reaction rate and side-product formation .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., amine groups) .
Q. How can researchers evaluate bioactivity using structural analogs of this compound?
- Methodological Answer :
- SAR Studies : Compare with analogs like 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7) to identify critical substituents (e.g., oxazole vs. pyrazine rings) .
- Docking Simulations : Model interactions with target proteins (e.g., enzymes with piperidine-binding pockets) using software like AutoDock .
- Functional Assays : Test inhibitory activity against related targets (e.g., acetyltransferases or kinases) using fluorogenic substrates .
Q. What computational approaches predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., RMSD analysis over 100 ns trajectories) .
- Pharmacophore Modeling : Identify essential interaction features (e.g., hydrogen-bond acceptors in the oxazole ring) using tools like Schrödinger .
- ADMET Prediction : Use QSAR models to estimate permeability (LogP) and toxicity (e.g., Ames test predictions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
